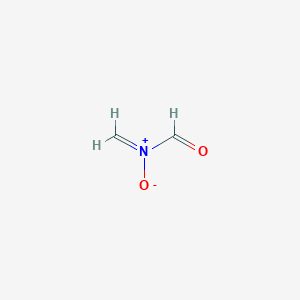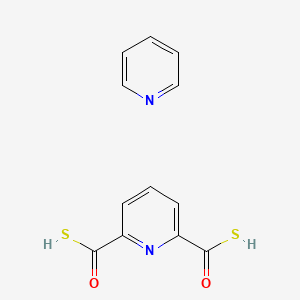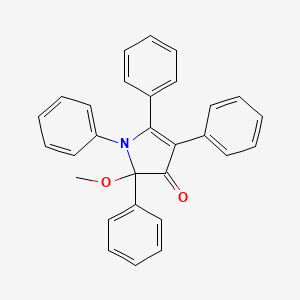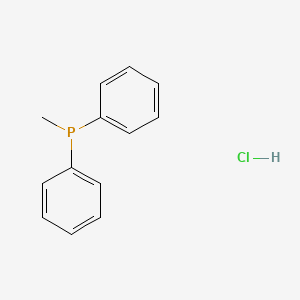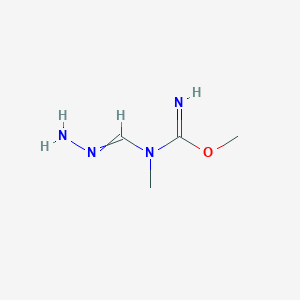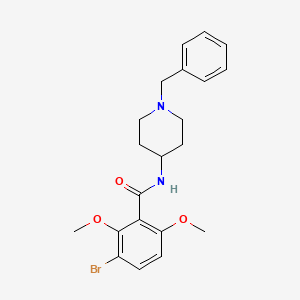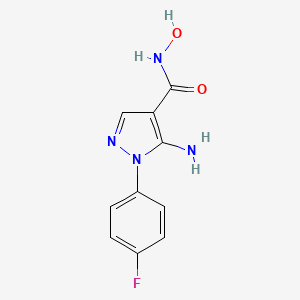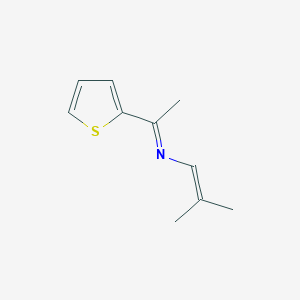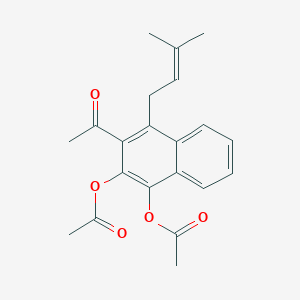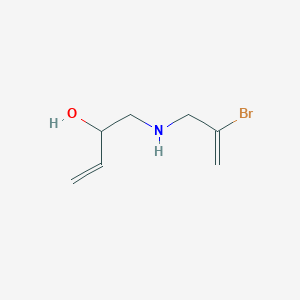
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol is a chemical compound with the molecular formula C7H12BrNO. It is known for its unique structure, which includes a bromine atom attached to a prop-2-enylamino group and a but-3-en-2-ol moiety .
Preparation Methods
The synthesis of 1-(2-Bromoprop-2-enylamino)but-3-en-2-ol typically involves the reaction of 2-bromo-1-propene with but-3-en-2-ol in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoprop-2-enylamino)but-3-en-2-ol involves the interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through its interaction with proteins, DNA, and other cellular components .
Comparison with Similar Compounds
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol can be compared with similar compounds such as:
1-(2-Chloroprop-2-enylamino)but-3-en-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoprop-2-enylamino)but-3-en-2-ol: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoroprop-2-enylamino)but-3-en-2-ol: Similar structure but with a fluorine atom instead of bromine.
Properties
CAS No. |
90009-28-2 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
1-(2-bromoprop-2-enylamino)but-3-en-2-ol |
InChI |
InChI=1S/C7H12BrNO/c1-3-7(10)5-9-4-6(2)8/h3,7,9-10H,1-2,4-5H2 |
InChI Key |
OLYDOLDWICZMQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CNCC(=C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


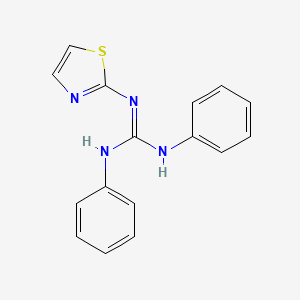
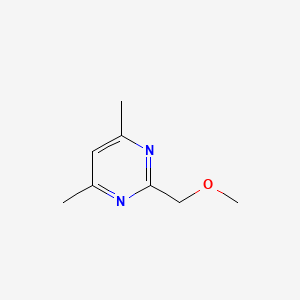
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
